Salvinorin B Salvinorin B Salvinorin B is a diterpene lactone.
Salvinorin B is a natural product found in Salvia divinorum with data available.
Brand Name: Vulcanchem
CAS No.: 92545-30-7
VCID: VC21336040
InChI: InChI=1S/C21H26O7/c1-20-6-4-12-19(25)28-15(11-5-7-27-10-11)9-21(12,2)17(20)16(23)14(22)8-13(20)18(24)26-3/h5,7,10,12-15,17,22H,4,6,8-9H2,1-3H3/t12-,13-,14-,15-,17-,20-,21-/m0/s1
SMILES: CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)O)C)C4=COC=C4
Molecular Formula: C21H26O7
Molecular Weight: 390.4 g/mol

Salvinorin B

CAS No.: 92545-30-7

VCID: VC21336040

Molecular Formula: C21H26O7

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

Salvinorin B - 92545-30-7

Description

Salvinorin B is a naturally occurring compound, primarily known as a metabolite of salvinorin A, which is the main psychoactive component of the plant Salvia divinorum. It belongs to the class of diterpenoid furanolactones and is structurally related to other salvinorins. While salvinorin A is well-known for its potent hallucinogenic effects, salvinorin B has distinct properties and applications, particularly in research related to κ-opioid receptors.

Biological Activity

Salvinorin B is recognized as a potent and selective κ-opioid DREADD (KORD) activator, with an EC₅₀ of 11.8 nM. It is selective for KORD over the endogenous κ opioid receptor and other related targets. Unlike salvinorin A, which is a potent κ opioid receptor agonist with hallucinogenic effects, salvinorin B does not exhibit analgesic or ataxic effects in wild-type mice. Instead, it induces neuronal hyperpolarization and modifies locomotor activity and feeding behavior in KORD-expressing mouse models. It is brain penetrant, making it useful for neurological research.

Research Applications

Salvinorin B is primarily used in research settings for its ability to selectively activate κ-opioid DREADDs. This specificity allows researchers to study the effects of κ-opioid receptor activation without the confounding effects of endogenous receptor activation. It is particularly valuable in studies involving genetically modified animal models where KORDs are expressed.

ApplicationDescription
Neurological ResearchUsed to study κ-opioid receptor effects in genetically modified animal models.
Behavioral StudiesModifies locomotor activity and feeding behavior in KORD-expressing models.
Pharmacological DevelopmentPotential for developing novel therapeutics targeting κ-opioid receptors.

Derivatives and Analogues

Salvinorin B has been modified to create derivatives with enhanced properties. For example, ethoxymethyl ether salvinorin B (EOM SalB) shows increased binding affinity, potency, and metabolic stability compared to salvinorin A. These derivatives are being explored for their therapeutic potential, particularly in treating conditions like multiple sclerosis and substance abuse.

DerivativeProperties
EOM SalBIncreased potency and metabolic stability; G-protein biased κ opioid receptor agonist.
MOM SalBSimilar modifications as EOM SalB, with potential for improved pharmacokinetics.

Occurrence in Nature

While salvinorin B is primarily associated with Salvia divinorum, it has also been detected in other Salvia species, such as Salvia potentillifolia and Salvia adenocaulon. These species contain varying amounts of salvinorin B, which can be quantified using techniques like LC-MS/MS.

SpeciesSalvinorin B Content
Salvia potentillifolia2352.0 μg/g
Salvia adenocaulon768.8 μg/g
Salvia cryptantha402.2 μg/g
CAS No. 92545-30-7
Product Name Salvinorin B
Molecular Formula C21H26O7
Molecular Weight 390.4 g/mol
IUPAC Name methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate
Standard InChI InChI=1S/C21H26O7/c1-20-6-4-12-19(25)28-15(11-5-7-27-10-11)9-21(12,2)17(20)16(23)14(22)8-13(20)18(24)26-3/h5,7,10,12-15,17,22H,4,6,8-9H2,1-3H3/t12-,13-,14-,15-,17-,20-,21-/m0/s1
Standard InChIKey BLTMVAIOAAGYAR-CEFSSPBYSA-N
Isomeric SMILES C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)O)C)C4=COC=C4
SMILES CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)O)C)C4=COC=C4
Canonical SMILES CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)O)C)C4=COC=C4
Synonyms salvinorin B
PubChem Compound 11440685
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator